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molecular formula C11H11FO B1623541 4-(4-Fluorophenyl)-2-methylbut-3-yn-2-ol CAS No. 81233-93-4

4-(4-Fluorophenyl)-2-methylbut-3-yn-2-ol

Cat. No. B1623541
M. Wt: 178.2 g/mol
InChI Key: DXHAOZOATVEAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04412856

Procedure details

To a solution of 35.2 g (0.19 mole) of 4-bromofluorobenzene and 25.2 g (0.3 mole) of 3-hydroxy-3-methyl-1-butine in 250 ml of triethylamine are added, under nitrogen, 1 g of the palladium complex PdCl2 [P(C6H5)3 ]2 and 0.2 g of copper(I) iodide. The reaction mixture is subsequently stirred for 24 hours at 70° C. After filtering off triethylammonium bromide and removing excess triethylamine by evaporation, the residue is taken up in 200 ml of ether and the solution is washed twice with 100 ml of 5% aqueous HCl solution and 100 ml of water, dried, treated with activated charcoal, and evaporated to dryness. The residue is chromatographed on silica gel with a 1:1 mixture of ether/hexane, affording 26.4 g (78%) of 1-fluoro-4-(3-hydroxy-3-methyl-1-butyn-1-yl)-benzene with a melting point of 124° C.
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Name
copper(I) iodide
Quantity
0.2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][CH:3]=1.[OH:9][C:10]([CH3:14])([CH3:13])[C:11]#[CH:12].P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>C(N(CC)CC)C.[Pd].[Cu]I>[F:8][C:5]1[CH:6]=[CH:7][C:2]([C:12]#[C:11][C:10]([OH:9])([CH3:14])[CH3:13])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
35.2 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Name
Quantity
25.2 g
Type
reactant
Smiles
OC(C#C)(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
copper(I) iodide
Quantity
0.2 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is subsequently stirred for 24 hours at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off triethylammonium bromide
CUSTOM
Type
CUSTOM
Details
removing excess triethylamine
CUSTOM
Type
CUSTOM
Details
by evaporation
WASH
Type
WASH
Details
the solution is washed twice with 100 ml of 5% aqueous HCl solution and 100 ml of water
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
treated with activated charcoal
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel with a 1:1 mixture of ether/hexane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C#CC(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 26.4 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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